tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Formation of Pyrimidine Moiety: The hydroxypiperidine is reacted with a pyrimidine derivative under basic conditions to form the pyrimidinyl ether linkage.
Introduction of Boronate Ester:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reactions are typically conducted under controlled temperatures and pressures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for the construction of carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, its interactions with molecular targets can modulate enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate lies in its combination of a piperidine ring, a pyrimidine moiety, and a boronate ester group
Properties
Molecular Formula |
C20H32BN3O5 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O5/c1-18(2,3)27-17(25)24-10-8-15(9-11-24)26-16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3 |
InChI Key |
MXEODFBZFCEJLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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